Cas no 2097967-65-0 (1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine structure](https://www.kuujia.com/scimg/cas/2097967-65-0x500.png)
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- AKOS026725318
- 2097967-65-0
- F2198-7420
- 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- 1-ethyl-3-pyrazin-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
- starbld0011402
- 1H-Pyrazolo[4,3-c]pyridine, 1-ethyl-4,5,6,7-tetrahydro-3-(2-pyrazinyl)-
-
- Inchi: 1S/C12H15N5/c1-2-17-11-3-4-13-7-9(11)12(16-17)10-8-14-5-6-15-10/h5-6,8,13H,2-4,7H2,1H3
- InChI Key: RBNADZVCKPAUAA-UHFFFAOYSA-N
- SMILES: N1(CC)C2CCNCC=2C(C2C=NC=CN=2)=N1
Computed Properties
- Exact Mass: 229.13274550g/mol
- Monoisotopic Mass: 229.13274550g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6Ų
- XLogP3: -0.5
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Boiling Point: 432.2±45.0 °C(Predicted)
- pka: 8.30±0.20(Predicted)
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E153376-100mg |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F2198-7420-0.25g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 95%+ | 0.25g |
$419.0 | 2023-09-06 | |
Life Chemicals | F2198-7420-0.5g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 95%+ | 0.5g |
$442.0 | 2023-09-06 | |
Life Chemicals | F2198-7420-1g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 95%+ | 1g |
$466.0 | 2023-09-06 | |
Life Chemicals | F2198-7420-5g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 95%+ | 5g |
$1398.0 | 2023-09-06 | |
Life Chemicals | F2198-7420-10g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 95%+ | 10g |
$1957.0 | 2023-09-06 | |
TRC | E153376-500mg |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 500mg |
$ 435.00 | 2022-06-05 | ||
TRC | E153376-1g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 1g |
$ 660.00 | 2022-06-05 | ||
Life Chemicals | F2198-7420-2.5g |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
2097967-65-0 | 95%+ | 2.5g |
$932.0 | 2023-09-06 |
1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Related Literature
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Additional information on 1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine: A Comprehensive Overview
The compound with CAS No 2097967-65-0, known as 1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are heterocyclic compounds characterized by the presence of both pyrazole and pyridine rings fused together. The pyrazin-2-yl group attached to the molecule introduces unique electronic properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of this compound in drug discovery. Its tetrahydro-pyrazolo[4,3-c]pyridine framework has been shown to exhibit promising bioactivity in preliminary assays. Researchers have explored its ability to modulate key biological targets, such as G-protein coupled receptors (GPCRs) and kinases, which are critical in various disease states including cancer and neurodegenerative disorders. The ethyl substituent on the molecule plays a crucial role in enhancing its pharmacokinetic properties, such as solubility and bioavailability.
The synthesis of 1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine involves a multi-step process that combines principles from both organic and medicinal chemistry. The starting materials typically include pyrazine derivatives and appropriate alkyne or alkene precursors. The reaction sequence often includes coupling reactions, hydrogenation steps to achieve the tetrahydro framework, and functional group transformations to introduce the ethyl substituent. The optimization of these steps has been a focus of recent research efforts to improve yield and purity.
In terms of applications, this compound has shown potential in the development of novel therapeutics. Its ability to interact with specific biological targets makes it a candidate for drug design against diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its structural versatility allows for further modifications to explore its full potential in medicinal chemistry.
From an analytical standpoint, the characterization of this compound has been carried out using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods have provided insights into its molecular structure and stability under different conditions. Furthermore, computational studies using molecular docking have revealed how this compound interacts with its target proteins at the molecular level.
In conclusion, 1-Ethyl-3-(Pyrazin-2-Yl)-4,5,6,7-Tetrahydro-1H-Pyrazolo[4,3-c]Pyridine represents a significant advancement in heterocyclic chemistry. Its unique structure and promising biological activity position it as a valuable tool in drug discovery and development. Continued research into its properties and applications is expected to unlock new possibilities in the field of medicinal chemistry.
2097967-65-0 (1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) Related Products
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)



